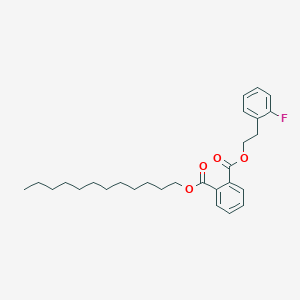

Dodecyl 2-Fluorophenethyl Phthalate

Description

Phthalates are widely used as plasticizers to enhance the flexibility of polymers like PVC. This compound’s structural uniqueness lies in the combination of a long hydrophobic dodecyl chain and a fluorinated aromatic group, which may influence its physical properties, stability, and biological interactions compared to conventional phthalates .

Properties

Molecular Formula |

C28H37FO4 |

|---|---|

Molecular Weight |

456.6 g/mol |

IUPAC Name |

1-O-dodecyl 2-O-[2-(2-fluorophenyl)ethyl] benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C28H37FO4/c1-2-3-4-5-6-7-8-9-10-15-21-32-27(30)24-17-12-13-18-25(24)28(31)33-22-20-23-16-11-14-19-26(23)29/h11-14,16-19H,2-10,15,20-22H2,1H3 |

InChI Key |

ZMBZVYWPIXLXQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 2-Fluorophenethyl Phthalate typically involves the esterification of phthalic acid with dodecyl alcohol and 2-fluorophenethyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to remove water formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in a reactor with efficient removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Dodecyl 2-Fluorophenethyl Phthalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phthalic acid derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The fluorine atom in the phenethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Phthalic acid derivatives.

Reduction: Alcohols.

Substitution: Various substituted phenethyl derivatives.

Scientific Research Applications

Dodecyl 2-Fluorophenethyl Phthalate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Studied for its effects on biological systems due to its environmental toxicity.

Medicine: Investigated for potential therapeutic applications and toxicological studies.

Industry: Utilized in the production of plasticizers and other industrial chemicals

Mechanism of Action

The mechanism of action of Dodecyl 2-Fluorophenethyl Phthalate involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzymatic activities. The compound is known to affect the hypothalamic-pituitary-gonadal axis and can induce neurological disorders by dysregulating hormone levels and interfering with nuclear receptors .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural features and differences between Dodecyl 2-Fluorophenethyl Phthalate and analogous phthalates:

Physicochemical Properties

Toxicity and Metabolic Pathways

- However, long-term toxicity data are lacking .

- Persistence : Fluorine’s electron-withdrawing effect could slow enzymatic degradation, increasing environmental persistence. This contrasts with DINCH, which degrades more readily .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.